Grepafloxacin is classified as a fluoroquinolone antibiotic. This class of drugs works by inhibiting bacterial enzymes critical for DNA replication and repair, specifically targeting topoisomerase II (DNA gyrase) and topoisomerase IV. Its chemical formula is C19H22FN3O3, with a molar mass of approximately 359.401 g/mol .
The synthesis of grepafloxacin involves several key steps that modify a quinolone precursor into the final product. The synthetic pathway can be summarized as follows:
This multi-step synthesis highlights the complexity involved in producing fluoroquinolone antibiotics and emphasizes the importance of controlling reaction conditions to achieve high yields.
Grepafloxacin features a complex molecular structure characterized by its bicyclic core typical of fluoroquinolones. Key structural features include:
The molecular weight of grepafloxacin is 359.401 g/mol, and it has a specific three-dimensional arrangement that is crucial for its interaction with bacterial enzymes .
Grepafloxacin undergoes various chemical reactions during its metabolism and interaction with bacterial targets:
Grepafloxacin's mechanism of action revolves around its ability to inhibit bacterial topoisomerases:
Grepafloxacin exhibits several notable physical and chemical properties:
These properties are crucial for determining the drug's pharmacokinetics and therapeutic applications.
Although grepafloxacin was withdrawn from the market due to safety concerns, it had several applications during its time in use:
Despite its withdrawal from clinical use, grepafloxacin remains an important compound in pharmacological research due to its unique properties and mechanisms.
Grepafloxacin (C₁₉H₂₂FN₃O₃; molecular weight 359.4 g/mol) is a broad-spectrum fluoroquinolone antibiotic characterized by a 6-fluoro-7-(3-methylpiperazin-1-yl) quinoline core with a cyclopropyl substituent at N1 and a methyl group at C5 (Figure 1). This structure confers enhanced activity against respiratory pathogens compared to earlier fluoroquinolones [1] [4]. The molecule contains a single chiral center at the C3 position of the piperazine ring, resulting in two enantiomers. Commercially, grepafloxacin was formulated as a racemic mixture (1:1 ratio of R and S enantiomers) due to comparable antimicrobial activity and the complexity of chiral separation during synthesis [1] [6]. The planar quinoline moiety facilitates intercalation into DNA, while the C7 piperazine enhances gram-positive penetration [8].
Figure 1: Structural Features of Grepafloxacin
O ╱ ╲ O═C C═O | | | N—Cyclopropyl | / F—C═C—CH₃ | | C——N—N—CH₃ \\ / \\ N CH₂
Key: Quinoline core (bold), C5 methyl (green), C6 fluoro (blue), C7 3-methylpiperazine (purple), N1 cyclopropyl (red)
The synthesis of grepafloxacin addresses the challenge of electrophilic substitution at the C8 position, which competes with desired C5 functionalization. A optimized pathway (Hagen et al., 1991) employs dimethyloxazoline protection and sequential silylation/methylation (Figure 2) [1]:
Figure 2: Key Synthetic Steps
(1) → Oxazoline (3) → Silylation (4) → Methylation (5) → Deprotection (6) → Quinolone (9) → Grepafloxacin (10)
Optimization Focus:
Solubility and Lipophilicity
Grepafloxacin exists as a zwitterion at physiological pH (pKa₁ = 5.6, carboxylic acid; pKa₂ = 9.3, piperazine amine). The zwitterionic microspecies predominates at its isoelectric point (pI = 7.5), but its intrinsic lipophilicity (logP = 2.9) is higher than ciprofloxacin (logP = 1.8) due to the C5 methyl and N-methylpiperazine groups [5] [6]. Apparent octanol/buffer partition coefficients (DO/B,pH) peak near pI (Table 1), enhancing membrane penetration.
Table 1: Physicochemical Properties of Grepafloxacin vs. Ciprofloxacin
Parameter | Grepafloxacin | Ciprofloxacin |
---|---|---|
Molecular Formula | C₁₉H₂₂FN₃O₃ | C₁₇H₁₈FN₃O₃ |
logP | 2.9 | 1.8 |
pI | 7.5 | 7.4 |
% Neutral Species at pI | 12% | 3% |
DO/B,pH at pI | 4.2 | 0.5 |
Aqueous Solubility (mg/mL) | 0.63 (pH 7) | 1.2 (pH 7) |
Solid-State Properties
Grepafloxacin hydrochloride (CAS 161967-81-3) crystallizes as a monohydrate. X-ray diffraction reveals a triclinic P-1 space group with hydrogen-bonded dimers stabilizing the crystal lattice. The cyclopropyl and piperazine moieties adopt equatorial conformations, minimizing steric strain [1].
Stability
Structural Divergence
Critical modifications distinguish grepafloxacin from other fluoroquinolones:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7